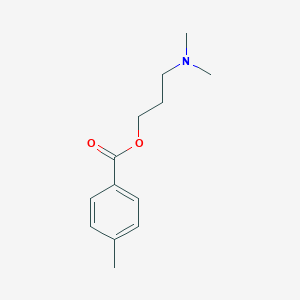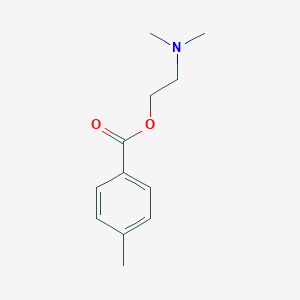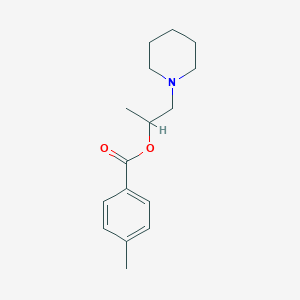
3-(Dimethylamino)propyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propyl 4-ethoxybenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to repel a variety of insects including mosquitoes, ticks, and flies.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl 4-ethoxybenzoate is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect carbon dioxide, which is the primary cue for insects to locate their hosts. This compound may also interfere with the insect's ability to detect other chemicals that are attractive to them, such as lactic acid and ammonia.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to humans and other mammals. It is metabolized in the liver and excreted in the urine. This compound has also been shown to have low environmental toxicity and is not harmful to aquatic life.
Advantages and Limitations for Lab Experiments
3-(Dimethylamino)propyl 4-ethoxybenzoate is a widely used insect repellent and has been extensively studied for its insect-repelling properties. However, there are limitations to its use in lab experiments. This compound may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, this compound may have unintended effects on other organisms, such as beneficial insects.
Future Directions
There are several future directions for research on 3-(Dimethylamino)propyl 4-ethoxybenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than this compound. Another area of research is the investigation of the ecological impact of this compound and other insect repellents on non-target organisms. Additionally, research is needed to better understand the mechanism of action of this compound and to develop new methods for its synthesis.
Synthesis Methods
3-(Dimethylamino)propyl 4-ethoxybenzoate is synthesized through a reaction between 3-(dimethylamino)propylamine and 4-ethoxybenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
3-(Dimethylamino)propyl 4-ethoxybenzoate has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. This compound has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, this compound has been investigated for its potential use as a topical treatment for scabies.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-8-6-12(7-9-13)14(16)18-11-5-10-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
NPGIBQABTNOARK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)



